Ethyl 2-methylisonicotinate hydrochloride
Description
Ethyl 2-methylisonicotinate hydrochloride (CAS: 65550-32-5) is a pyridine-derived organic compound with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . Structurally, it consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl ester moiety at the 4-position, forming a hydrochloride salt. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of drugs such as olanzapine .
Key physicochemical properties include its sensitivity to moisture and oxidation, necessitating storage under inert conditions like argon .
Properties
IUPAC Name |
ethyl 2-methylpyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-3-12-9(11)8-4-5-10-7(2)6-8;/h4-6H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMHHCAVHGENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692819 | |
| Record name | Ethyl 2-methylpyridine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65550-32-5 | |
| Record name | Ethyl 2-methylpyridine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylpyridine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylisonicotinate hydrochloride typically involves the esterification of 2-methylisonicotinic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylisonicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-methylisonicotinic acid.
Reduction: 2-methylisonicotinyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methylisonicotinate hydrochloride is investigated for its potential use as a pharmaceutical intermediate. It serves as a precursor for synthesizing various bioactive compounds, including:
- Antitumor Agents : It is involved in the synthesis of compounds that act as inhibitors of specific cancer-related pathways.
- Enzyme Inhibitors : The compound is studied for its ability to inhibit certain enzymes, which can be crucial in drug development.
Case Study Example :
A study demonstrated that derivatives of ethyl 2-methylisonicotinate exhibited significant activity against specific cancer cell lines, indicating its potential as a scaffold for developing novel anticancer drugs .
Organic Synthesis
This compound acts as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The compound can undergo substitutions at the ester or amine sites, leading to the formation of diverse derivatives.
- Formation of Complex Molecules : It is used in the synthesis of complex organic molecules that require specific functional groups.
Data Table: Reaction Types and Conditions
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Hydrolysis | Acidic or basic conditions | Isonicotinic acid derivatives |
| Deprotection | Strong acids (e.g., TFA) | Free amine derivatives |
| Nucleophilic Substitution | Presence of nucleophiles | Substituted isonicotinates |
Biological Applications
The compound has been utilized in biological studies to explore its interactions with proteins and enzymes. It can serve as a ligand in protein-ligand interaction studies, aiding in understanding enzyme mechanisms.
Case Study Example :
Research has shown that this compound can bind to specific enzyme active sites, potentially modifying enzyme activity and providing insights into enzyme kinetics .
Fine Chemical Production
In the chemical industry, this compound is employed as a building block for producing fine chemicals. Its versatility makes it suitable for synthesizing various industrial products.
Agrochemical Intermediates
The compound has applications in the agrochemical sector as an intermediate for synthesizing crop protection agents. Its derivatives may enhance efficacy and reduce environmental impact.
Mechanism of Action
The mechanism of action of ethyl 2-methylisonicotinate hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, although the exact molecular targets and pathways are still under investigation. The compound’s effects are likely mediated through its ability to interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Ethyl 2-(Aminomethyl)isonicotinate Hydrochloride
- CAS : 1189983-26-3
- Molecular Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 216.67 g/mol
- Structural Difference: Replaces the 2-methyl group with an aminomethyl (-CH₂NH₂) substituent.
- Applications : Primarily used in life science research due to its functional amine group, enabling conjugation or further derivatization. American Elements offers this compound in ultra-high purity grades (up to 99.999%) for specialized applications .
- Higher molecular weight (216.67 vs. 201.65 g/mol) reflects the added nitrogen atom .
H-Series Protein Kinase Inhibitors (e.g., H-7 Hydrochloride)
- Example: H-7 Hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl)
- Molecular Formula : C₁₄H₁₉Cl₂N₃O₂S
- Molecular Weight : 364.29 g/mol

- Structural Difference: Features an isoquinoline sulfonamide core instead of a pyridine carboxylate.
- Applications : Acts as a broad-spectrum protein kinase inhibitor, contrasting with Ethyl 2-methylisonicotinate hydrochloride’s role as a synthetic intermediate .
- Key Comparison: The sulfonamide and isoquinoline groups confer distinct electronic properties, enhancing binding affinity to kinase active sites. Higher molecular weight (364.29 g/mol) and chlorine content (2 Cl atoms) reflect increased complexity .
Glycine Ethyl Ester Hydrochloride
- CAS: Not specified in evidence.
- Structural Difference : A simple ethyl ester of glycine, lacking aromaticity or heterocyclic rings.
- Applications: Used in peptide synthesis as a coupling reagent, as seen in the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester .
- Key Comparison: The absence of a pyridine ring reduces steric hindrance, making it more reactive in nucleophilic acyl substitution reactions.
Tabular Comparison of Key Parameters
Research Findings and Implications
Substituent Effects: The methyl group in this compound enhances lipophilicity, favoring membrane permeability in drug delivery . In contrast, the aminomethyl group in its analog introduces polarity, making it suitable for aqueous-phase reactions or targeted drug conjugates .
Biological Activity :
- H-Series inhibitors demonstrate that sulfonamide groups are critical for kinase inhibition, a mechanism absent in pyridine carboxylates like this compound .
Safety and Handling: Both this compound and its aminomethyl derivative require inert storage conditions (argon) to prevent degradation .
Biological Activity
Ethyl 2-methylisonicotinate hydrochloride is a compound derived from isonicotinic acid, which has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features an ethyl ester group attached to a pyridine ring. The presence of the methyl group at the 2-position of the pyridine ring is significant for its biological activity.
Biological Activity Overview
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.
2. Anticancer Potential
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells, by activating caspase pathways and downregulating anti-apoptotic proteins.
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity, which may be beneficial in conditions like arthritis. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic cells.
- Cell Membrane Interaction: Its lipophilic nature allows it to integrate into cellular membranes, altering membrane fluidity and function, thereby affecting cell viability.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in TNF-α and IL-6 levels |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. This suggests a promising potential for developing new antimicrobial agents based on this compound.
- Anticancer Mechanism Exploration : In a controlled laboratory setting, treatment with this compound resulted in a significant decrease in cell viability (up to 70%) in MCF-7 breast cancer cells after 48 hours, indicating its potential as an anticancer therapeutic agent.
- Inflammation Model Study : In an animal model of induced arthritis, administration of this compound led to a marked reduction in paw swelling and inflammatory markers compared to control groups, highlighting its anti-inflammatory properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

